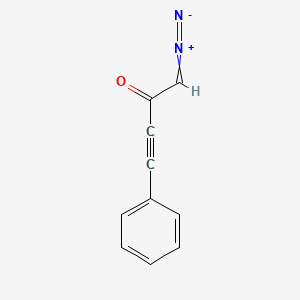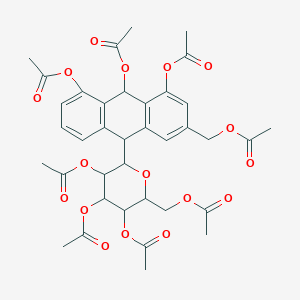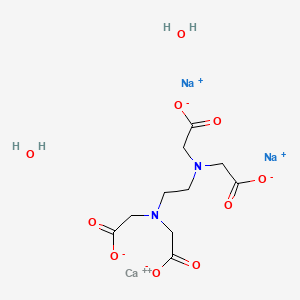
Letaxaban-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Letaxaban-d5, also known as TAK-442-d5, is a deuterated derivative of Letaxaban, a potent and selective inhibitor of coagulation factor Xa. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Letaxaban. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Letaxaban-d5 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonylation.
Introduction of deuterium atoms: Deuterium atoms are introduced through hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of deuterated reagents: Deuterated reagents are used to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions: Letaxaban-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学研究应用
Letaxaban-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Letaxaban in biological systems.
Pharmacodynamic Studies: Helps in understanding the mechanism of action and the effects of Letaxaban on coagulation pathways.
Drug Development: Used in the development of new anticoagulant drugs by providing insights into the structure-activity relationship of factor Xa inhibitors.
Biological Research: Employed in studies related to blood coagulation, thrombosis, and related cardiovascular diseases
作用机制
Letaxaban-d5 exerts its effects by inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is crucial in preventing and treating thromboembolic disorders .
相似化合物的比较
Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.
Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.
Edoxaban: An oral anticoagulant that inhibits factor Xa.
Darexaban: A factor Xa inhibitor with similar pharmacological properties.
Comparison: Letaxaban-d5 is unique due to its deuterated structure, which allows for detailed pharmacokinetic and pharmacodynamic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
属性
CAS 编号 |
1346617-07-9 |
|---|---|
分子式 |
C₂₂H₂₁D₅ClN₃O₅S |
分子量 |
485.01 |
同义词 |
1-[1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone; TAK 442-d5; 1-[(2S)-3-[(6-Chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)piperidin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


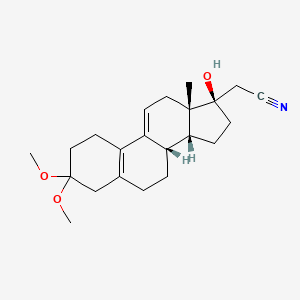
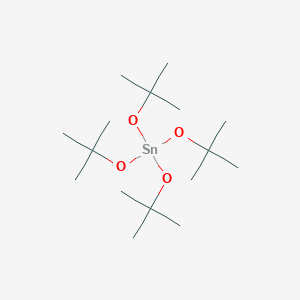
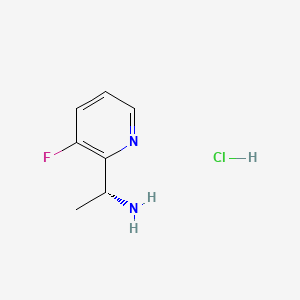

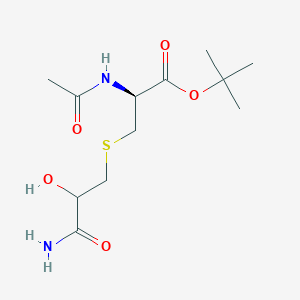
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
